molecular formula C14H22O2Si B11863296 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate

Cat. No.: B11863296
M. Wt: 250.41 g/mol
InChI Key: UJMUXBUPPBKJMB-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is a chemical compound with the molecular formula C14H22O2Si. It is known for its unique structure, which includes a trimethylsilyl group and two pent-4-ynoate groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate typically involves the reaction of 4-pentynoic acid with 2-(trimethylsilyl)methylpent-4-yn-1-ol. The reaction is carried out under anhydrous conditions using a suitable catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne groups can undergo cycloaddition reactions, forming new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: A related compound with similar alkyne functionality.

    2-(Trimethylsilyl)methylpent-4-yn-1-ol: Shares the trimethylsilyl group and alkyne functionality.

    4-Pentynoic acid: Contains the pent-4-ynoate group

Uniqueness

2-((Trimethylsilyl)methyl)pent-4-yn-1-yl pent-4-ynoate is unique due to the presence of both trimethylsilyl and pent-4-ynoate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

2-(trimethylsilylmethyl)pent-4-ynyl pent-4-ynoate

InChI

InChI=1S/C14H22O2Si/c1-6-8-10-14(15)16-11-13(9-7-2)12-17(3,4)5/h1-2,13H,8-12H2,3-5H3

InChI Key

UJMUXBUPPBKJMB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(CC#C)COC(=O)CCC#C

Origin of Product

United States

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